molecular formula C14H19N5O5 B1681251 Tecadenoson CAS No. 204512-90-3

Tecadenoson

Katalognummer B1681251
CAS-Nummer: 204512-90-3
Molekulargewicht: 337.33 g/mol
InChI-Schlüssel: OESBDSFYJMDRJY-BAYCTPFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tecadenoson is a novel selective A1 adenosine receptor agonist that is currently being evaluated for the conversion of paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm . It is being developed by CV Therapeutics, Inc .


Synthesis Analysis

A purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) has been used to catalyze the synthesis of Tecadenoson, by a “one-pot, one-enzyme” transglycosylation, which is the transfer of the carbohydrate moiety from a nucleoside donor to a heterocyclic base .


Molecular Structure Analysis

Tecadenoson has a molecular formula of C14H19N5O5 and an average mass of 337.331 Da .


Chemical Reactions Analysis

Tecadenoson selectively stimulates the A1 adenosine receptor . Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles .


Physical And Chemical Properties Analysis

Tecadenoson has a molecular formula of C14H19N5O5. Its average mass is 337.331 Da and its monoisotopic mass is 337.138611 Da .

Wissenschaftliche Forschungsanwendungen

Enzymatic Transglycosylation

  • Scientific Field: Biochemistry
  • Application Summary: Tecadenoson is synthesized using a purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) in a process called enzymatic transglycosylation . This process involves the transfer of the carbohydrate moiety from a nucleoside donor to a heterocyclic base .
  • Methods of Application: The sugar donor, 7-methylguanosine iodide and its 2′-deoxy counterpart, were synthesized and incubated either with the “purine-like” base or the modified purine of the three selected APIs .
  • Results: Good conversions (49–67%) were achieved in all cases under screening conditions .

Adenosine Receptor Modulation

  • Scientific Field: Pharmacology
  • Application Summary: Tecadenoson interacts with A1 adenosine receptors (A1 ARs), which are distributed throughout the body and primarily inhibit the regulation of adenylyl cyclase activity, reducing cyclic AMP levels . This interaction has potential therapeutic applications in various pathological conditions .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the interaction of Tecadenoson with A1 ARs .
  • Results: The activation of A1 ARs may prevent damage caused by various pathological conditions, such as ischemia/hypoxia, epileptic seizures, excitotoxic neuronal injury, and cardiac arrhythmias . It may also reduce pain signaling in the spinal cord .

Synthesis of Other Nucleoside Analogues

  • Scientific Field: Biochemistry
  • Application Summary: Tecadenoson can be used as a base in the synthesis of other nucleoside analogues . This is done using a purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) in a process called enzymatic transglycosylation .
  • Methods of Application: The sugar donor, 7-methylguanosine iodide and its 2′-deoxy counterpart, were synthesized and incubated either with the “purine-like” base or the modified purine of the three selected APIs .
  • Results: Good conversions (49–67%) were achieved in all cases under screening conditions .

Management of Ocular Diseases

  • Scientific Field: Ophthalmology
  • Application Summary: Tecadenoson, a potent and selective A1 AR full agonist, has been evaluated in a phase 3 trial to terminate induced paroxysmal supraventricular tachycardia (PSVT) without showing the typical side effects caused by stimulation of other AR subtypes . This suggests that Tecadenoson could be used in the management of ocular diseases .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the interaction of Tecadenoson with A1 ARs .
  • Results: The activation of A1 ARs may prevent damage caused by various pathological conditions, such as ischemia/hypoxia, epileptic seizures, excitotoxic neuronal injury, and cardiac arrhythmias . It may also reduce pain signaling in the spinal cord .

Synthesis of Other Nucleoside Analogues

  • Scientific Field: Biochemistry
  • Application Summary: Tecadenoson can be used as a base in the synthesis of other nucleoside analogues . This is done using a purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) in a process called enzymatic transglycosylation .
  • Methods of Application: The sugar donor, 7-methylguanosine iodide and its 2′-deoxy counterpart, were synthesized and incubated either with the “purine-like” base or the modified purine of the three selected APIs .
  • Results: Good conversions (49–67%) were achieved in all cases under screening conditions .

Management of Ocular Diseases

  • Scientific Field: Ophthalmology
  • Application Summary: Tecadenoson, a potent and selective A1 AR full agonist, has been evaluated in a phase 3 trial to terminate induced paroxysmal supraventricular tachycardia (PSVT) without showing the typical side effects caused by stimulation of other AR subtypes . This suggests that Tecadenoson could be used in the management of ocular diseases .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the interaction of Tecadenoson with A1 ARs .
  • Results: The activation of A1 ARs may prevent damage caused by various pathological conditions, such as ischemia/hypoxia, epileptic seizures, excitotoxic neuronal injury, and cardiac arrhythmias . It may also reduce pain signaling in the spinal cord .

Safety And Hazards

Tecadenoson should be handled with suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Zukünftige Richtungen

Tecadenoson is currently being evaluated for the conversion of paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm . By selectively targeting the A1 receptor, tecadenoson may be associated with fewer adverse effects such as flushing, dyspnea, chest discomfort, and hypotension . A randomized, prospective trial will need to be conducted in the future to appropriately compare the safety and efficacy of tecadenoson and adenosine .

Eigenschaften

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7-,8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESBDSFYJMDRJY-BAYCTPFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174415
Record name Tecadenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tecadenoson selectively stimulates the A1 adenosine receptor. Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles.
Record name Tecadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tecadenoson

CAS RN

204512-90-3
Record name Tecadenoson
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204512-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tecadenoson [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204512903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tecadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tecadenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECADENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ1X96601Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tecadenoson
Reactant of Route 2
Reactant of Route 2
Tecadenoson
Reactant of Route 3
Reactant of Route 3
Tecadenoson
Reactant of Route 4
Reactant of Route 4
Tecadenoson
Reactant of Route 5
Reactant of Route 5
Tecadenoson
Reactant of Route 6
Tecadenoson

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.